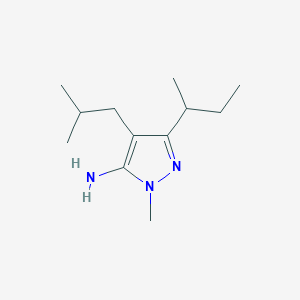
3-(Sec-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones. For this compound, the starting materials would include sec-butyl hydrazine and a suitable diketone precursor.
Alkylation: The introduction of the isobutyl group can be achieved through alkylation reactions. This involves the reaction of the pyrazole intermediate with an isobutyl halide under basic conditions.
Methylation: The methyl group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the alkyl side chains.
Reduction: Reduction reactions can target the pyrazole ring or the alkyl groups, leading to various reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the alkyl chains are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various hydrogenated forms of the compound.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Medicine: Its derivatives could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
3-(Sec-butyl)-4-isobutyl-1H-pyrazol-5-amine: Lacks the methyl group, leading to different chemical properties and reactivity.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine, affecting its hydrogen bonding and solubility.
3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-carboxylic acid: Features a carboxyl group, making it more acidic and suitable for different reactions.
Uniqueness
The presence of both sec-butyl and isobutyl groups, along with the methyl and amine functionalities, makes 3-(Sec-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine unique
特性
分子式 |
C12H23N3 |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
5-butan-2-yl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-9(4)11-10(7-8(2)3)12(13)15(5)14-11/h8-9H,6-7,13H2,1-5H3 |
InChIキー |
KWRFVSAOYYKDFU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=NN(C(=C1CC(C)C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



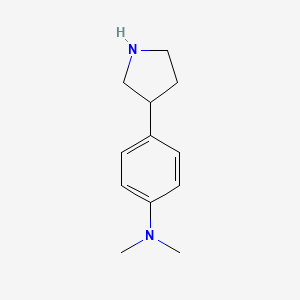
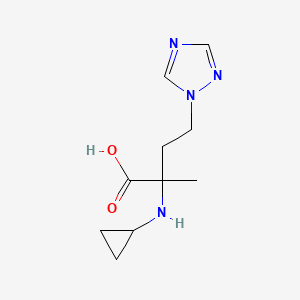
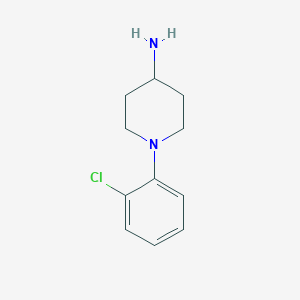

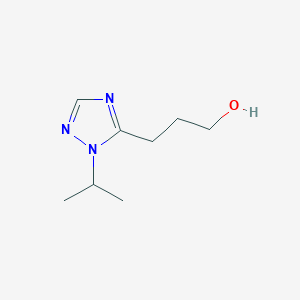



![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
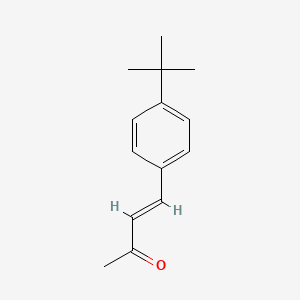
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
